3-(2-Acetylthiomethylpropionamido)picolinic acid
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Overview
Description
2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- typically involves multi-step organic reactions. One common approach is to start with 2-pyridinecarboxylic acid as the base structure. The introduction of the acetylthio group and the 2-methyl-1-oxopropyl group can be achieved through a series of substitution and addition reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring of reaction parameters are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the additional functional groups.
Nicotinic acid (3-pyridinecarboxylic acid): Another isomer with different biological properties.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group in a different position.
Uniqueness
2-Pyridinecarboxylic acid, 3-[[3-(acetylthio)-2-methyl-1-oxopropyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
100637-33-0 |
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Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
3-[(3-acetylsulfanyl-2-methylpropanoyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-7(6-19-8(2)15)11(16)14-9-4-3-5-13-10(9)12(17)18/h3-5,7H,6H2,1-2H3,(H,14,16)(H,17,18) |
InChI Key |
VTWPSLSBLUXLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(=O)C)C(=O)NC1=C(N=CC=C1)C(=O)O |
Origin of Product |
United States |
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